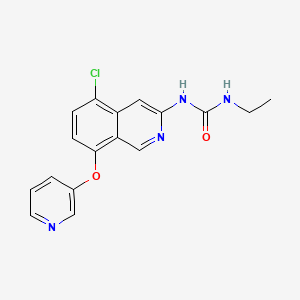
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research This compound features a unique structure that combines a chloro-substituted isoquinoline moiety with a pyridin-3-yloxy group and an ethylurea fragment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Ether Formation: The pyridin-3-yloxy group is introduced via a nucleophilic substitution reaction, where the chlorinated isoquinoline reacts with a pyridin-3-ol derivative under basic conditions.
Urea Formation: Finally, the ethylurea fragment is attached through a reaction with an isocyanate or a carbodiimide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the chloro or pyridin-3-yloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study cellular pathways and molecular interactions.
Pharmaceutical Research: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
類似化合物との比較
Similar Compounds
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-methylurea: Similar structure with a methyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-cyclohexylurea: Features a cyclohexyl group in place of the ethyl group.
Uniqueness
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its ethylurea fragment, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
特性
分子式 |
C17H15ClN4O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
1-(5-chloro-8-pyridin-3-yloxyisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-20-17(23)22-16-8-12-13(10-21-16)15(6-5-14(12)18)24-11-4-3-7-19-9-11/h3-10H,2H2,1H3,(H2,20,21,22,23) |
InChIキー |
DWBRGGBUADOHTA-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC3=CN=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


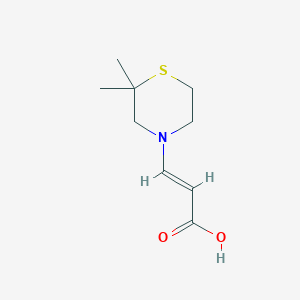
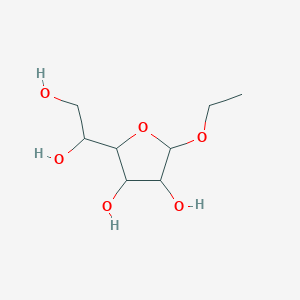
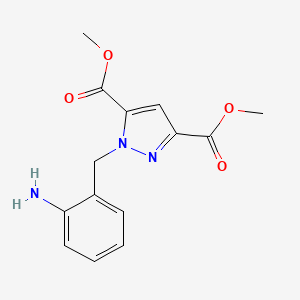

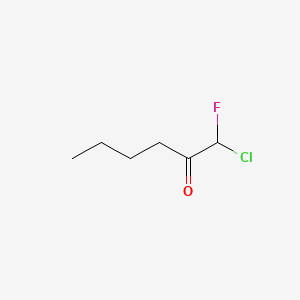
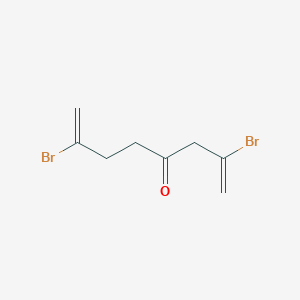


![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
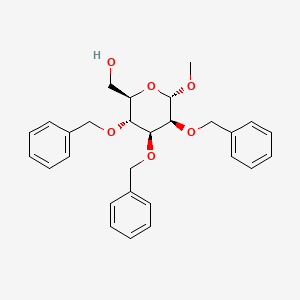
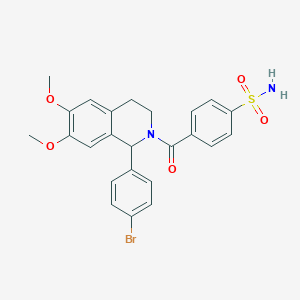
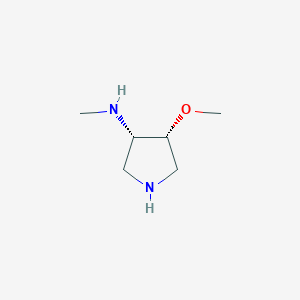

![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
